molecular formula C15H11N5O2 B2436839 8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1239776-62-5

8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B2436839
CAS RN: 1239776-62-5
M. Wt: 293.286
InChI Key: XDGNJRLTGOBPPU-UHFFFAOYSA-N
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Description

The compound “8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a chemical compound with the molecular formula C15H11N5O2 and a molecular weight of 293.28 . It is also known by the synonym “8-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one” and has the InChI code "1S/C15H11N5O2/c1-9-4-2-5-10(8-9)12-16-14(22-19-12)11-6-3-7-20-13(11)17-18-15(20)21/h2-8H,1H3,(H,18,21)" .


Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one core, which is substituted at the 8-position with a 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl group . This structure includes several heterocyclic rings, which may contribute to its potential biological activities.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 293.28 and an InChI code of "1S/C15H11N5O2/c1-9-4-2-5-10(8-9)12-16-14(22-19-12)11-6-3-7-20-13(11)17-18-15(20)21/h2-8H,1H3,(H,18,21)" .

Scientific Research Applications

Synthesis and Characterization

The compound 8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a part of a larger group of fused heterocyclic 1,2,4-triazoles, which are known for their interesting biological properties. In one study, a diverse set of acetamides was synthesized, including analogs bearing a 1,2,4-oxadiazole cycle in positions 6, 7, and 8. The synthesis involved several steps starting from commercially available 2-chloropyridine-carboxylic acids with amidoximes to form corresponding 2-chloro-[3-R1-1,2,4-oxadiazol-5-yl]pyridines, followed by hydrazinolysis and ester formation with the pyridine ring closure. This led to the production of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides. The structures were confirmed by 1H NMR spectroscopy, and their pharmacological activity was also studied (Karpina et al., 2019).

Antimicrobial Activities

Compounds similar to 8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one have demonstrated promising antimicrobial activities. For instance, a study synthesized novel 3-hydroxy-7-isocyano-6-oxo-8-phenyl-2-(substitutedphenyl(piperidin-1-yl)methyl)-6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]-pyridine-9-carbonitrile derivatives and tested their antibacterial and antifungal activities against a variety of microorganisms. The results revealed that all synthesized compounds have significant biological activity against the tested microorganisms, with certain compounds exhibiting good antimicrobial activity (Suresh et al., 2016).

Biological Applications

The structural intricacy and biological relevance of compounds within the 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one class, including variants like the 8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl] derivative, have led to studies exploring their potential biological applications. For example, novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety were synthesized and assessed for their antifungal and insecticidal activities. Some of the derivatives displayed good activities, indicating the potential of these compounds in developing new agrochemicals (Xu et al., 2017).

properties

IUPAC Name

8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O2/c1-9-4-6-10(7-5-9)12-16-14(22-19-12)11-3-2-8-20-13(11)17-18-15(20)21/h2-8H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGNJRLTGOBPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

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